Methyl glycolate

Overview

Description

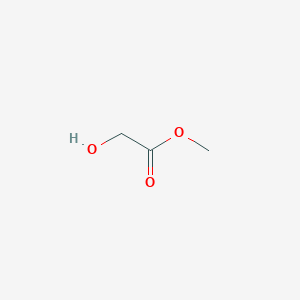

Methyl glycolate (MG), the methyl ester of glycolic acid, is characterized by its α-hydrogen, hydroxyl, and ester functional groups . This unique structure imparts dual reactivity, resembling both alcohols and esters, making it versatile in industrial and biochemical applications. MG is synthesized via catalytic hydrogenation of dimethyl oxalate (DMO) over Ag- or Cu-based catalysts or enzymatic oxidation of ethylene glycol . Its primary applications include hydrogenation to ethylene glycol, oxidation to methyl glyoxylate (a precursor to glyoxylic acid), and use in polymer synthesis .

Scientific Research Applications

Industrial Applications

Methyl glycolate finds extensive use in various sectors due to its unique properties:

- Pharmaceuticals : It is utilized in the synthesis of important drugs such as taxol and rapamycin, highlighting its role in medicinal chemistry .

- Chemical Intermediates : As a versatile building block, this compound is involved in the production of various chemicals, including glyoxalic acid and ethylene glycol, which are essential for multiple industrial processes .

- Textile and Leather Industry : Its application extends to leather tanning and textile dyeing, where it acts as a solvent and processing agent .

- Food Industry : this compound serves as a flavoring agent and preservative in food processing, contributing to the safety and quality of food products .

Environmental Applications

The environmental significance of this compound is also noteworthy:

- Biodegradable Materials : Research has explored the use of this compound in producing biodegradable polymers, such as poly(butylene adipate/terephthalate-co-glycolic acid), which offer sustainable alternatives to conventional plastics .

- Waste Treatment : this compound's properties make it suitable for applications in water treatment processes, enhancing the efficiency of contaminant removal .

Enzymatic Oxidation for Value Addition

A study demonstrated the use of a fusion enzyme for the oxidation of this compound to methyl glyoxylate. The process was optimized to achieve high yields with minimal side reactions, indicating potential for scalable applications in biocatalysis .

Catalytic Hydrogenation

Research on the selective hydrogenation of dimethyl oxalate highlighted the effectiveness of P-modified Co/SiO₂ catalysts in converting substrates to this compound with high selectivity. This method presents an efficient route for producing this compound from renewable resources .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceuticals | Synthesis of taxol and rapamycin | Essential intermediate for drug production |

| Chemical Synthesis | Production of glyoxalic acid and ethylene glycol | Versatile chemical building block |

| Textile & Leather Industry | Solvent for dyeing and tanning | Enhances processing efficiency |

| Food Industry | Flavoring agent and preservative | Improves food safety |

| Environmental Science | Biodegradable polymers | Sustainable alternative to plastics |

Mechanism of Action

The mechanism of action of methyl glycolate involves its conversion to other compounds through enzymatic or catalytic processes. For example, in the oxidation reaction catalyzed by glycolate oxidase, this compound is converted to methyl glyoxylate. The enzyme facilitates the transfer of electrons, leading to the formation of the oxidized product . In hydrogenation reactions, catalysts such as silver or cobalt on silica facilitate the addition of hydrogen to this compound, converting it to ethylene glycol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Lactate (ML)

- Structure : Methyl ester of lactic acid (contains a methyl branch vs. MG’s linear structure).

- Reactivity : ML undergoes degradation to produce MG as a byproduct under oxidative conditions, indicating shared reaction pathways but differing stability .

- Applications : ML is used in green solvents and biodegradable polymers, whereas MG is favored in hydrogenation and enzymatic oxidation due to its simpler structure .

Methyl Vinyl Glycolate

- Structure : Features a vinyl group attached to the glycolate moiety.

- Reactivity : The vinyl group enables polymerization and addition reactions, contrasting with MG’s primary use in oxidation/hydrogenation .

- Applications : Serves as a platform molecule in polymer chemistry, whereas MG is pivotal in fine chemical synthesis .

Nicotinamide Glycolate Methyl Ester

- Structure : Nicotinamide group linked to a glycolate ester.

- Reactivity : Hydrolyzes intracellularly to release active nicotinamide derivatives, unlike MG’s direct participation in catalytic reactions .

- Applications : Used in pharmacological antagonism of chemokine receptors, highlighting biochemical vs. industrial utility differences .

Dimethyl Oxalate (DMO)

- Structure : Diester of oxalic acid.

- Reactivity : Hydrogenation of DMO to MG requires precise catalyst design (e.g., Ag/SiO₂ or Co-P/SiO₂) to selectively reduce one ester group .

- Applications : DMO is a precursor to MG, with catalytic systems achieving >90% selectivity for MG .

Ethylene Glycol

- Structure : Diol lacking ester functionality.

- Reactivity: Converted to MG via oxidative esterification using Au/ZnO catalysts, a route distinct from MG’s hydrogenation pathways .

- Applications : Primarily used as antifreeze, whereas MG serves as an intermediate in glyoxylic acid production .

Catalytic and Enzymatic Performance Comparison

Hydrogenation Catalysts

Enzymatic Oxidation

Key Findings :

- Enzymatic oxidation of MG outperforms glycolic acid due to milder pH requirements and reduced side reactions .

- Fusion enzymes (e.g., combining glycolate oxidase, catalase, and hemoglobin) enhance MG oxidation efficiency by optimizing oxygen supply and eliminating H₂O₂ byproducts .

Industrial and Biochemical Relevance

- MG vs. Englerin A Glycolate Derivatives : Small structural modifications (e.g., ester group substitution) in englerin analogs drastically alter biological activity, underscoring MG’s stability in industrial settings .

- Advantage Over Chemical Methods : Enzymatic oxidation of MG avoids over-oxidation issues common in metal-catalyzed processes, achieving >95% yield under optimized conditions .

Biological Activity

Methyl glycolate (MG) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and environmental science. This article explores the biological activity of this compound, focusing on its antioxidant properties, enzymatic oxidation processes, and implications for health and industry.

Chemical Structure and Properties

This compound is an ester formed from glycolic acid and methanol. Its chemical structure can be represented as follows:

This compound exhibits both hydrophilic and lipophilic characteristics, which make it versatile for various applications.

Antioxidant Activity

Recent studies have highlighted the role of this compound as a natural antioxidant. A significant study involving Caenorhabditis elegans demonstrated that this compound can mitigate oxidative stress induced by hydrogen peroxide (H₂O₂). The compound was shown to restore mitochondrial function and improve growth rates in worms subjected to oxidative damage. The underlying mechanism involves the enhancement of the NADPH/NADP⁺ ratio, which is crucial for maintaining cellular redox balance .

Key Findings:

- Restoration of Mitochondrial Function : this compound supplementation increased mitochondrial membrane potential (MMP) in C. elegans exposed to oxidative stress.

- Enhanced Growth Rates : Treated organisms exhibited improved development and lifespan compared to untreated controls.

- GSH Regeneration : The antioxidant effects were linked to the regeneration of reduced glutathione (GSH), a critical cellular antioxidant .

Enzymatic Oxidation

This compound is also a substrate for enzymatic reactions, particularly in its conversion to methyl glyoxylate (MGO), a compound with significant industrial applications. Recent research has focused on optimizing biocatalytic processes for this transformation.

Enzyme-Catalyzed Reactions:

- Fusion Enzyme Development : A study reported the use of a fusion enzyme comprising glycolate oxidase, catalase, and hemoglobin, achieving a remarkable yield of 95.3% in the oxidation of this compound to methyl glyoxylate under optimized conditions .

- Catalyst Efficiency : Another investigation highlighted the use of vanadium oxide (VOx) as a catalyst, achieving 91% conversion of this compound with 71% selectivity towards methyl glyoxylate while maintaining catalyst stability .

Case Study 1: Antioxidant Mechanism in C. elegans

In a controlled experiment, C. elegans were treated with varying concentrations of this compound alongside H₂O₂. The results indicated that:

- At 10 mM concentration of this compound, there was a significant restoration of MMP and improvement in growth metrics.

- Mutant strains lacking certain metabolic pathways exhibited reduced antioxidant efficacy when treated with this compound, underscoring its role in metabolic regulation .

Case Study 2: Industrial Application

Research into the catalytic conversion of biomass to this compound has shown promising results. The process involves:

- Utilizing cellulosic biomass as feedstock.

- Employing a chemocatalytic route that enhances the yield of this compound from renewable resources, thereby reducing dependency on fossil fuels .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C₃H₆O₃ |

| Antioxidant Efficacy | Restores mitochondrial function |

| Yield in Enzymatic Oxidation | Up to 95.3% conversion to MGO |

| Catalyst Efficiency | 91% conversion with VOx catalyst |

Q & A

Basic Research Questions

Q. What are the predominant synthetic routes for methyl glycolate, and how do their methodologies differ in terms of reaction mechanisms and efficiency?

this compound (MG) is synthesized via multiple pathways:

- Dimethyl oxalate (DMO) hydrogenation : Catalysts like Ag/SiO₂ or Cu-Ag/SiO₂ enable selective hydrogenation of DMO to MG. Key parameters include H₂ pressure (2–5 MPa) and temperature (180–220°C), achieving >90% DMO conversion and 80–95% MG selectivity .

- Ethylene glycol oxidative esterification : Au/ZnO catalysts prepared via deposition-precipitation methods show high MG yields (up to 64%) at 220°C using O₂ as an oxidant .

- Formaldehyde carbonylation : Acid catalysts (e.g., heteropolyacids) under high pressure (24 MPa) yield glycolic acid, which is esterified to MG .

Q. How do catalyst properties (e.g., particle size, support material) influence this compound synthesis efficiency?

- Ag nanoparticle size : Smaller Ag particles (3–5 nm) on SiO₂ enhance MG selectivity (88–95%) by promoting DMO adsorption and reducing over-hydrogenation to ethylene glycol .

- Support acidity/basicity : Basic MgO-modified CuO/Al₂O₃ increases MG selectivity (64%) by facilitating Cannizzaro rearrangement of glyoxal intermediates .

- Bimetallic synergism : Ag-Ni/SBA-15 improves chemoselectivity (>90%) due to electronic interactions between metals .

Q. What analytical methods are critical for characterizing this compound and its reaction intermediates?

- Gas chromatography (GC) : Quantifies MG and byproducts (e.g., methyl formate) in hydrogenation reactions .

- ¹³C NMR spectroscopy : Identifies intermediates like glyoxal hemiacetal in oxidation pathways .

- X-ray diffraction (XRD) : Analyzes catalyst crystallinity and phase changes during deactivation .

Advanced Research Questions

Q. What are the primary deactivation mechanisms of Cu-based catalysts in DMO hydrogenation, and how can they be mitigated?

- Carbon deposition : Coke formation on Cu/SiO₂ blocks active sites, reducing MG yield by 30% after 100 hours. Regeneration via air calcination at 400°C restores ~85% activity .

- Water poisoning : Hydrolysis of Cu⁰ to Cu²⁺ in humid environments deactivates catalysts. Nitrogen-doped Cu surfaces improve hydrophobicity, extending stability by 50% .

Q. How can microkinetic modeling guide rational catalyst design for MG synthesis?

- Descriptor-based analysis : Activation energy barriers for DMO adsorption and H₂ dissociation on Ag(111) surfaces correlate with MG selectivity. Lower barriers (<1.5 eV) favor MG over ethylene glycol .

- DFT studies : Cu⁺ sites stabilize methoxy intermediates, reducing side reactions. Optimizing Cu valence states (e.g., Cu⁰/Cu⁺ ratios) enhances MG selectivity to 88% .

Q. What contradictions exist in reported data on MG synthesis pathways, and how can they be resolved?

- Selectivity vs. temperature : While Ag/SiO₂ achieves 95% MG selectivity at 180°C , CuO-MgO/Al₂O₃ requires 220°C for 64% selectivity . This discrepancy arises from competing reaction pathways (hydrogenation vs. oxidation).

- Biomass-derived routes : Cellulose conversion to MG via acid hydrolysis shows promise (yield: 50%) but faces challenges in separating MG from lignin byproducts .

Q. How do biomass-derived feedstocks impact the sustainability of MG production?

- Lignocellulosic conversion : Enzymatic hydrolysis of cellulose yields glycolaldehyde, which is esterified to MG. Current yields (~30%) are limited by enzyme stability .

- Carbon footprint : Life-cycle analysis shows biomass routes reduce CO₂ emissions by 40% compared to fossil-based methods but require energy-efficient separation technologies .

Q. Methodological Recommendations

- Experimental design : Use response surface methodology (RSM) to optimize reaction parameters (e.g., H₂:DMO ratio, temperature) .

- Data validation : Cross-validate GC and NMR results with isotopic labeling to trace reaction pathways .

- Catalyst characterization : Employ TEM and XPS to correlate Ag nanoparticle size/oxidation state with activity .

Properties

IUPAC Name |

methyl 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-6-3(5)2-4/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJFXBNYJCXDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124238-96-6 | |

| Record name | Acetic acid, 2-hydroxy-, methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124238-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3059131 | |

| Record name | Methyl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl glycolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20837 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-35-5 | |

| Record name | Methyl glycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl glycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl glycolate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL GLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G7R729EJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.